Cas no 1516-28-5 (Benzene,1-methyl-4-(2-propen-1-ylthio)-)

1516-28-5 structure
Productnaam:Benzene,1-methyl-4-(2-propen-1-ylthio)-
Benzene,1-methyl-4-(2-propen-1-ylthio)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-methyl-4-(2-propen-1-ylthio)-
- 1-methyl-4-prop-2-enylsulfanylbenzene
- 1-(4-methylphenyl)-1-thia-3-butene
- 1-(Allylsulfanyl)-4-methylbenzene
- 4-methylphenyl allyl sulfide
- AC1L5MZQ
- AC1Q2N27
- AC1Q7DWN
- allyl (p-tolyl)sulfide
- allyl 4-methylphenyl sulfide
- allyl 4-tolyl sulfide
- allyl p-tolyl sulfide
- Allyl(4-methylphenyl) sulfide
- AR-1H6806
- CTK4C7137
- NSC29050
- p-tolyl-allyl-thioether
- SCHEMBL10516600
- 1-(Allylsulfanyl)-4-methylbenzene #
- allyl 4-methyphenyl sulfide
- DTXSID80282988
- AKOS024323999
- 1516-28-5
- p-tolyl allyl sulfide
- NSC-29050
-
- Inchi: InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
- InChI-sleutel: BGBJCIINHQWDMB-UHFFFAOYSA-N
- LACHT: CC1C=CC(SCC=C)=CC=1
Berekende eigenschappen
- Exacte massa: 164.06606
- Monoisotopische massa: 164.066
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 112
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 25.3Ų
Experimentele eigenschappen
- Dichtheid: 0.99
- Kookpunt: 226.3°Cat760mmHg
- Vlampunt: 89.4°C
- Brekindex: 1.557
- PSA: 0
- LogboekP: 3.27310
Benzene,1-methyl-4-(2-propen-1-ylthio)- Gerelateerde literatuur
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1. Preparation and properties of ethylpalladium thiolate complexes. Reaction with organic halides leading to C–S bond formation; crystal structure of trans-[PdEt(Br)(PMe3)2]Kohtaro Osakada,Youichi Ozawa,Akio Yamamoto J. Chem. Soc. Dalton Trans. 1991 759
-
D. J. Abbott,C. J. M. Stirling Chem. Commun. (London) 1968 165
-
D. J. Abbott,C. J. M. Stirling J. Chem. Soc. C 1969 818
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